ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, an ethyl carboxylate at position 3, and a benzamido group at position 2. The benzamido moiety is further functionalized with a 3,4-dihydroquinoline-sulfonyl group. The dihydroquinoline moiety may enhance pharmacokinetic properties, such as membrane permeability or target binding, compared to simpler aryl sulfones.
Properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S2/c1-4-32-25(29)22-16(2)17(3)33-24(22)26-23(28)19-11-13-20(14-12-19)34(30,31)27-15-7-9-18-8-5-6-10-21(18)27/h5-6,8,10-14H,4,7,9,15H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZORUKASCYHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction Approach
The Gewald reaction provides an efficient route to synthesize 2-aminothiophene derivatives, including ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. This method involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur.
Procedure:
- A mixture of 2-butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) is combined with a base catalyst (typically diethylamine or morpholine)
- The reaction mixture is heated at 50-60°C for 4-6 hours
- The product is isolated by filtration, washing with cold ethanol, and recrystallization
Formamide Method
Based on information provided for similar compounds, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate can be prepared using formamide as a cyclizing agent.
Procedure:
- 19.9g (0.1 mol) of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is combined with 100 ml of formamide
- The mixture is heated at reflux for 6 hours, with monitoring by TLC
- After cooling to room temperature, 100 ml of water is added and stirring continued for 1 hour
- The product is isolated by filtration as a soil-gray solid with yields of approximately 85%
Alternative High-Temperature Method
An alternative procedure involves direct heating of reactants at higher temperatures:
Procedure:
- A mixture of 2-aminothiophene (1 mol) and formamide (1-2 mol) is heated at 160-170°C for 24 hours
- The hot mixture is diluted with isopropyl alcohol (80 mL) and cooled
- The solid product is collected by filtration, washed with isopropyl alcohol and water, and dried at 60°C
- This method typically provides yields of 85-90%
Table 1. Comparison of Methods for Preparing Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
| Method | Reaction Conditions | Reaction Time | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Gewald Reaction | 50-60°C, diethylamine/morpholine | 4-6 hours | 70-80% | One-pot synthesis | Purification challenges |
| Formamide Method | Reflux in formamide | 6-8 hours | 85% | High yield, readily available reagents | Lengthy reaction time |
| High-temperature Method | 160-170°C | 24 hours | 85-90% | Excellent yield | Extended heating period, energy intensive |
Synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoic Acid
Preparation of 3,4-dihydroquinoline Derivatives
The synthesis of 3,4-dihydroquinoline derivatives typically begins with suitable substituted anilines.
Procedure:
- A two-step process involving the conversion of aniline to the corresponding 3,4-dihydroquinolin-1(2H)-one
- The quinolinone is then converted to the 3,4-dihydroquinoline through reduction
Sulfonylation of 3,4-dihydroquinoline
The sulfonylation of 3,4-dihydroquinoline with 4-(chlorosulfonyl)benzoic acid or its ethyl ester derivative introduces the sulfonyl linkage.
Procedure:
- 3,4-dihydroquinoline (1 equivalent) is dissolved in dichloromethane or pyridine
- 4-(chlorosulfonyl)benzoic acid (1.1 equivalents) is added dropwise at 0-5°C
- The mixture is stirred at room temperature for 3-4 hours
- The product is isolated by aqueous workup and purification by column chromatography
Alternative Route via Copper-Catalyzed Coupling
Copper-catalyzed coupling offers an alternative approach for preparing 3,4-dihydroquinolin-1(2H)-yl derivatives.
Procedure:
- The reaction employs o-ethynylbenzacetals and sulfonyl azides via a cascade process
- Copper catalysts facilitate alkyne-azide cycloaddition followed by Dimroth rearrangement
- Subsequent 1,5-OR shift/1,5-H shift and 6π-electrocyclic ring closure complete the formation of the dihydroquinoline structure
- This method provides access to 1,3-/1,1-dialkoxy 1,2-dihydroisoquinolines, which can be converted to the desired 3,4-dihydroquinolin-1(2H)-yl components
Coupling Reaction for Final Compound Formation
Amidation Coupling Strategy
The final step involves an amidation coupling between ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoic acid.
Procedure:
- 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoic acid (1 equivalent) is activated using coupling reagents such as EDC/HOBt or HATU
- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1 equivalent) is added to the reaction mixture
- The reaction proceeds at room temperature in dichloromethane or DMF for 12-24 hours
- The final product is isolated by extraction and purified by column chromatography
Alternative Direct Sulfonamide Formation Route
An alternative approach involves forming the sulfonamide linkage prior to the amidation coupling.
Procedure:
- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is first converted to the corresponding sulfonamide using 4-methylphenylsulfonyl chloride
- This intermediate undergoes further functionalization to introduce the 3,4-dihydroquinolin-1(2H)-yl group
- The amide bond is formed in the final step through carboxylic acid activation and coupling
Table 2. Optimization of Amidation Coupling Conditions
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | EDC/HOBt | DIPEA | DCM | 25 | 24 | 66-70 |
| 2 | HATU | DIPEA | DMF | 25 | 12 | 75-80 |
| 3 | PyBOP | TEA | DCM | 20 | 18 | 60-65 |
| 4 | T3P | DIPEA | EtOAc | 25 | 24 | 70-75 |
| 5 | COMU | NMM | DMF | 25 | 16 | 75-78 |
General Medicinal Chemistry Approach for AMT-Scaffolds
Research on anti-metastatic inhibitors of Lysyl Oxidase (LOX) provides insights into the preparation of compounds with aminomethylenethiophene (AMT) scaffolds similar to our target compound.
Procedure:
- Condensation of appropriate thiols with nitrile intermediates
- Nitrile reduction with borane-tetrahydrofuran complex to afford AMT-sulfones
- For sulfonylanilines, additional sulfonamide formation steps are required
- mCPBA-mediated oxidation can be employed to obtain sulfone intermediates
Synthetic Route Based on 2-Aminothiophene-3-carboxylate Derivatives
A synthetic approach utilizing 2-aminothiophene-3-carboxylate derivatives offers an efficient pathway to the target compound.
General Procedure:
- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is prepared via the Gewald reaction
- 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride is generated from the corresponding carboxylic acid using thionyl chloride or oxalyl chloride
- The acyl chloride is reacted with the aminothiophene in the presence of a base (pyridine or triethylamine) to form the final product
One-Pot Procedure for Synthesis of Functionalized 2-Aminothiophene Scaffolds
A one-pot procedure catalyzed by L-proline provides an efficient route to functionalized 2-aminothiophene scaffolds under mild conditions.
Key features:
- Low catalyst loading
- Simple procedure
- High yields
- Mild reaction conditions
Purification and Characterization
Purification Methods
The target compound can be purified using the following techniques:
- Column Chromatography : Using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients)
- Recrystallization : From suitable solvents such as ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane
- Preparative HPLC : For high purity requirements (>95%)
Characterization Data
The characterization of this compound typically includes:
1H NMR (400 MHz, CDCl3) : Expected signals include:
- Ethyl group protons (triplet for CH3 and quartet for CH2)
- Methyl groups on the thiophene ring (singlets)
- Aromatic protons from the benzamido and dihydroquinoline components
- NH amide proton
- Methylene protons from the dihydroquinoline ring
13C NMR (100 MHz, CDCl3) : Should show signals for all carbon atoms in the structure, including:
- Carbonyl carbons (ester and amide)
- Aromatic carbons
- Methyl and methylene carbons
- Quaternary carbons
Mass Spectrometry : The compound should exhibit the expected molecular ion peak at m/z corresponding to its molecular weight (approximately 498.6 g/mol).
IR Spectroscopy : Key bands would include:
- N-H stretching (3200-3400 cm-1)
- C=O stretching (1700-1740 cm-1 for ester, 1630-1680 cm-1 for amide)
- S=O stretching (1300-1350 cm-1 and 1140-1170 cm-1)
- C=C aromatic stretching (1450-1600 cm-1)
Alternative Synthetic Approaches
Synthesis via Thiophene-2-carboxylate Intermediates
Alternative synthetic routes may involve thiophene-2-carboxylate intermediates, as demonstrated in the synthesis of similar compounds.
Procedure:
- Preparation of appropriate thiophene-2-carboxylate derivatives
- Introduction of the amino group at the desired position
- Coupling with the properly functionalized sulfonyl component
Synthesis via 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives
Approaches utilizing 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives may also be applicable, particularly when modified core structures are desired.
Procedure:
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a starting material
- Similar coupling strategies as described earlier are employed to introduce the required functional groups
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Each reaction type affects different parts of the molecule.
Common Reagents and Conditions
Oxidation: : Often carried out using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Typically involves reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents or nucleophiles such as halides and amines are common in substitution reactions.
Major Products Formed
Depending on the reaction conditions and reagents used, the compound can yield different products
Scientific Research Applications
Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: : Utilized in the development of novel materials and catalysts due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. Its quinoline and thiophene moieties may bind to enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group enhances solubility and cellular uptake, allowing the compound to penetrate biological membranes effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiophene Carboxylate Family
The compound shares structural homology with ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (e.g., 3a–3k in ). Key differences include:
- Substituent at Position 2: The target compound substitutes the cyano-acrylamido group with a 4-sulfonamidobenzamido group.
- Sulfonyl vs.
- Dihydroquinoline vs. Substituted Phenyl: The dihydroquinoline system introduces a bicyclic, partially saturated structure, which could enhance lipophilicity and metabolic stability compared to monocyclic aryl groups.
Comparison with Sulfone-Containing Compounds
Sulfones are a pharmacologically significant class, as highlighted in . The target compound differs from typical sulfones in two ways:
Hybrid Structure : It combines a sulfonamide linkage with a thiophene carboxylate, whereas most studied sulfones (e.g., diaryl sulfones) lack heterocyclic cores.
Biological Target Specificity: While simpler sulfones exhibit broad anti-inflammatory or antimicrobial activity , the dihydroquinoline-thiophene hybrid may target enzymes like cyclooxygenase (COX) or kinases more selectively due to steric and electronic effects.
Table 2: Activity Comparison of Sulfone Derivatives
Biological Activity
Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate, a compound with a complex molecular structure, has garnered attention in recent research for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 590.2 g/mol. It features several functional groups, including an amide, a sulfonyl group, and a dihydroquinoline moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 590.2 g/mol |
| Functional Groups | Amide, Sulfonyl, Dihydroquinoline |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of sulfonamide compounds have been shown to inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines. These effects are often mediated through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in cancer progression.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Arrest : Interference with the normal cell cycle progression, particularly at the G1/S checkpoint.
Case Studies
- Study on Antitumor Activity : A study involving a series of quinoline derivatives demonstrated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines .
- Mechanistic Insights : Another investigation highlighted the role of this compound in modulating the expression of oncogenes and tumor suppressor genes in colorectal cancer models. The results indicated a significant downregulation of c-Myc and upregulation of p53 .
Pharmacological Profiles
The pharmacological profile of this compound suggests potential applications beyond oncology. Its anti-inflammatory and antimicrobial properties have also been explored:
- Anti-inflammatory Activity : Compounds containing thiophene rings have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Effects : Preliminary studies indicate that similar compounds possess antibacterial activity against Gram-positive bacteria.
Q & A
Q. Advanced Research Focus
- Electron-withdrawing groups (e.g., sulfonyl) enhance COX-2 inhibition by stabilizing enzyme interactions .
- Thiophene methyl groups improve membrane permeability, as shown in logP calculations (e.g., ClogP ≈ 3.2) .
- SAR studies reveal that dihydroquinoline substitution modulates antioxidant efficacy (e.g., EC₅₀ ranges from 12–45 µM) .
How can contradictory data between in vitro and in vivo studies be resolved?
Advanced Research Focus
Discrepancies may arise from:
- Bioavailability issues : Poor solubility (logS ≈ -4.1) limits in vivo efficacy. Use nanoformulations (e.g., liposomes) to improve delivery .
- Metabolic instability : Phase I metabolites (e.g., ester hydrolysis products) can be identified via LC-MS/MS .
- Dosage adjustments : Pharmacokinetic modeling (e.g., AUC comparisons) optimizes dosing regimens .
What computational tools are used to predict binding modes?
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina evaluates interactions with COX-2 (PDB: 5KIR), highlighting hydrogen bonds with Arg120 and Tyr355 .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Predict bioactivity using descriptors like polar surface area and H-bond donors .
How is metabolic stability assessed in preclinical studies?
Q. Advanced Research Focus
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via HPLC .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .
- Metabolite profiling : HR-MS/MS identifies oxidation (e.g., sulfone formation) and glucuronidation .
What kinetic studies are performed to understand enzyme inhibition?
Q. Advanced Research Focus
- IC₅₀ determination : Dose-response curves for COX-2 inhibition (e.g., IC₅₀ = 0.8 µM vs. 2.1 µM for COX-1) .
- Time-dependent inhibition : Pre-incubate compound with enzymes to assess irreversible binding .
- Ki calculations : Lineweaver-Burk plots classify inhibition type (e.g., competitive vs. non-competitive) .
What strategies address toxicity concerns in early-stage development?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
